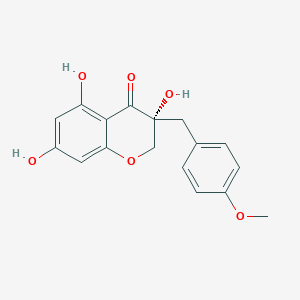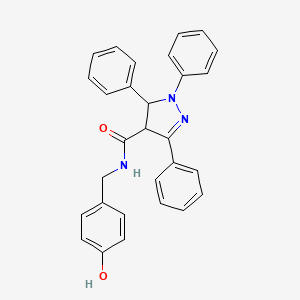
(R)-Eucomol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Eucomol is a chiral compound known for its unique properties and applications in various fields of science and industry. As a stereoisomer, it exhibits specific interactions and activities that distinguish it from its enantiomer, (S)-Eucomol. The compound’s structure and stereochemistry play a crucial role in its reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Eucomol typically involves enantioselective reactions to ensure the production of the desired stereoisomer. Common synthetic routes include:
Asymmetric Catalysis: Utilizing chiral catalysts to induce the formation of ®-Eucomol with high enantiomeric excess.
Chiral Pool Synthesis: Starting from naturally occurring chiral molecules and modifying them to obtain ®-Eucomol.
Resolution of Racemates: Separating the racemic mixture of Eucomol into its enantiomers using techniques such as chiral chromatography or crystallization.
Industrial Production Methods
Industrial production of ®-Eucomol often involves large-scale asymmetric catalysis due to its efficiency and scalability. The use of biocatalysts, such as enzymes, is also explored for greener and more sustainable production methods.
化学反应分析
Types of Reactions
®-Eucomol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or other reduced forms using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
科学研究应用
®-Eucomol finds applications in various scientific research fields:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of fine chemicals and as a chiral catalyst in asymmetric synthesis.
作用机制
The mechanism of action of ®-Eucomol involves its interaction with specific molecular targets, such as enzymes or receptors. Its chiral nature allows it to fit into active sites with high specificity, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its application, whether in medicinal chemistry or industrial catalysis.
相似化合物的比较
Similar Compounds
(S)-Eucomol: The enantiomer of ®-Eucomol, with different stereochemistry and potentially different biological activities.
Other Chiral Alcohols: Compounds like ®- and (S)-2-butanol, which also exhibit enantioselective properties.
Uniqueness
®-Eucomol’s uniqueness lies in its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its enantiomer and other similar compounds. This makes it valuable in applications requiring high enantioselectivity and specificity.
属性
分子式 |
C17H16O6 |
|---|---|
分子量 |
316.30 g/mol |
IUPAC 名称 |
(3R)-3,5,7-trihydroxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one |
InChI |
InChI=1S/C17H16O6/c1-22-12-4-2-10(3-5-12)8-17(21)9-23-14-7-11(18)6-13(19)15(14)16(17)20/h2-7,18-19,21H,8-9H2,1H3/t17-/m1/s1 |
InChI 键 |
BLSFQQNRFOVLGQ-QGZVFWFLSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C[C@]2(COC3=CC(=CC(=C3C2=O)O)O)O |
规范 SMILES |
COC1=CC=C(C=C1)CC2(COC3=CC(=CC(=C3C2=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride](/img/structure/B11932608.png)


![N-[(2S)-1-[(4-cyanophenyl)amino]-4-cyclopropyl-1-oxidanylidene-butan-2-yl]-3,6,6-trimethyl-4-oxidanylidene-5,7-dihydro-1H-indole-2-carboxamide](/img/structure/B11932620.png)
![1-[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]-N-[7-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]heptyl]piperidine-4-carboxamide](/img/structure/B11932622.png)

![2-[[5-(2,6-Dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid;hydrochloride](/img/structure/B11932633.png)
![1-[2,4-Dichloro-3-(trifluoromethyl)phenyl]triazole](/img/structure/B11932649.png)

![N-[(7S)-4-[(3S,4S,5R)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide](/img/structure/B11932661.png)
![heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11932668.png)
![6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide](/img/structure/B11932678.png)
![1-[4-(dimethylamino)-4-methylpent-2-ynoyl]-N-[1-[[22-ethyl-21-[2-(1-methoxyethyl)pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-5,16-dioxa-2,10,22,28-tetrazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),20,23(27),24-tetraen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-fluoro-N-methylpiperidine-4-carboxamide](/img/structure/B11932680.png)

